1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 4-methoxyphenyl group at the 1-position and an (E)-configured 1,3,4-thiadiazol-2(3H)-ylidene moiety bearing a phenoxymethyl group at the 5-position. Its molecular formula is C₂₂H₂₀N₄O₄S, with a molecular weight of 436.48 g/mol. The structural uniqueness lies in the combination of the electron-donating methoxy group on the aryl ring and the phenoxymethyl-substituted thiadiazole, which may influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O4S/c1-28-16-9-7-15(8-10-16)25-12-14(11-19(25)26)20(27)22-21-24-23-18(30-21)13-29-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,22,24,27) |
InChI Key |
SAHPNTJPJQEDCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of the 5-(Phenoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Moiety
The thiadiazole ring is constructed using Hurd-Mori cyclization or one-pot polyphosphate ester (PPE)-mediated synthesis . The phenoxymethyl group is introduced via alkylation of thiosemicarbazide intermediates.
Method A (Hurd-Mori cyclization) :
-
React phenoxyacetic acid with thiosemicarbazide in thionyl chloride at 0°C.
-
Cyclize the intermediate using Lawesson’s reagent to form 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine.
-
Oxidize the amine to the ylidene derivative using iodine in DMF .
Method B (PPE-mediated synthesis) :
-
Mix phenoxyacetic acid (5 mmol) with thiosemicarbazide (5 mmol) and PPE (20 g) in chloroform.
-
Reflux for 10 hours, then neutralize with NaHCO₃.
-
Purify via recrystallization (ethanol/water) to obtain the thiadiazole ylidene.
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| A | SOCl₂, Lawesson’s reagent | 68% | High regioselectivity |
| B | PPE, chloroform | 44% | Avoids toxic reagents (e.g., POCl₃) |
Coupling of Pyrrolidine and Thiadiazole Components
The final step involves coupling the pyrrolidine-3-carboxamide with the thiadiazole ylidene via amide bond formation or Schiff base condensation .
-
Activate 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with T3P (propylphosphonic anhydride) in THF.
-
Add 5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylideneamine and stir at 25°C for 24 hours.
-
Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 25°C |
| Yield | 62% |
| Purity (HPLC) | 98.5% |
Characterization data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), δ 7.35–6.85 (m, 9H, Ar-H), δ 4.52 (s, 2H, OCH₂), δ 3.80 (s, 3H, OCH₃) .
-
HRMS (ESI): m/z 481.1321 [M+H]⁺ (calc. 481.1318).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing the target compound:
Challenges and Optimization Strategies
-
Regioselectivity in thiadiazole formation: Electron-withdrawing groups (e.g., phenoxymethyl) improve cyclization efficiency .
-
Amide coupling side reactions: Use of T3P reduces racemization compared to EDCI/DMAP .
-
Purification difficulties: Recrystallization in ethanol/water enhances purity without chromatography .
Industrial-Scale Considerations
For large-scale production (>50 kg), the PPE-mediated thiadiazole synthesis combined with T3P coupling is preferred due to its operational simplicity and avoidance of column chromatography . A reported pilot-scale synthesis achieved 54.6 kg of a related pyrrolidine-thiadiazole derivative with 99% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs from the provided evidence:
Key Observations:
Substituent Effects on Thiadiazole: The phenoxymethyl group in the target compound provides a larger, electron-rich aromatic substituent compared to alkyl (isopropyl, cyclohexyl, methyl) or fluorobenzyl groups in analogs. This may enhance π-π stacking interactions in biological systems .
Biological Activity Trends: While direct activity data for the target compound are unavailable, related compounds with methoxy or phenoxy groups (e.g., N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide ) have shown plant growth-promoting effects at low concentrations. Fluorinated analogs (e.g., ) are often designed for improved metabolic stability, but their bioactivity profiles may differ due to reduced electron density .
Synthetic Feasibility: The synthesis of the target compound likely follows routes similar to those in , where succinic anhydride is used to form the pyrrolidine ring. However, the phenoxymethyl-thiadiazole moiety may require specialized coupling reagents or protecting-group strategies.
Q & A
Basic: What are the key synthetic strategies for constructing the thiadiazole-pyrrolidine hybrid core?
The synthesis involves multi-step reactions, focusing on cyclocondensation and hydrazone formation. A critical step is the reaction of hydrazonoyl chlorides (e.g., (E)-N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride) with intermediates containing the pyrrolidine-3-carboxamide moiety. Ethanol reflux (6 hours) under inert conditions is typically used to facilitate cyclization, yielding the thiadiazole ring . Purification via hexane washing ensures product isolation.
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/1,4-dioxane mixtures) to enhance cyclization efficiency .
Basic: What spectroscopic techniques are employed to confirm the compound’s structural integrity?
- 1H/13C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH3 protons) and thiadiazole ring protons (δ ~7.2–8.1 ppm for aromatic systems) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiadiazole C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the hydrazone-thiadiazole linkage .
Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in overlapping signals .
Basic: How is the compound’s preliminary antimicrobial or anticancer activity assessed?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiadiazole moiety is known to disrupt bacterial membrane integrity .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The pyrrolidine-5-oxo group may inhibit kinase pathways, as seen in structurally similar compounds .
Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent-only blanks to validate results .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or bulky groups to assess steric and electronic effects on target binding .
- Core Modifications : Compare thiadiazole (current) vs. oxadiazole analogs (e.g., from ) to evaluate ring electronegativity’s impact on antimicrobial potency .
Data Analysis : Use IC50/EC50 values and molecular docking (e.g., VEGFR-2 binding in ) to correlate structural features with activity .
Advanced: What computational approaches predict target binding modes?
- Molecular Docking (AutoDock Vina) : Dock the compound into VEGFR-2’s ATP-binding pocket (PDB: 4ASD). The thiadiazole ring may form π-π interactions with Phe1047, while the methoxyphenyl group engages in hydrophobic contacts .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention .
Validation : Compare docking scores with known inhibitors (e.g., sorafenib) and validate via in vitro kinase assays .
Advanced: How can low synthetic yields of the hydrazone intermediate be addressed?
- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve intermediate solubility and reduce side reactions .
Troubleshooting : Characterize byproducts via LC-MS and adjust stoichiometric ratios (e.g., hydrazonoyl chloride:amine) to minimize impurities .
Advanced: What strategies ensure compound stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Thiadiazole derivatives are typically stable at pH 6–8 but hydrolyze under strongly acidic/basic conditions .
- Light Sensitivity : Store lyophilized samples in amber vials at −20°C to prevent photodegradation of the methoxyphenyl group .
Advanced: How do structural analogs compare in target selectivity?
- Comparative Assays : Test analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) against isoforms (e.g., VEGFR-1 vs. VEGFR-2). The methoxy group’s electron-donating nature may enhance VEGFR-2 selectivity .
- Off-Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated targets (e.g., PDGFR-β) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
